Anthracene
Overview
Description
Anthracene is a solid polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₄H₁₀. It consists of three fused benzene rings, forming a linear structure. This compound was first isolated from coal tar in 1832 by French chemists Jean-Baptiste Dumas and Auguste Laurent . This compound is primarily used in the production of dyes, such as alizarin, and has applications in various scientific fields due to its unique properties .
Synthetic Routes and Reaction Conditions:
Elbs Reaction: this compound can be synthesized by the Elbs reaction, where o-tolyl phenyl ketone is dehydrated at temperatures between 400–450°C.
Haworth Synthesis: This method involves the cyclization of benzyl chloride with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid, which is then heated with concentrated sulfuric acid to yield 9,10-anthraquinone.
Industrial Production Methods:
Coal Tar Distillation: this compound is commonly obtained from the distillation of coal tar, which contains about 1.5% this compound.
Types of Reactions:
Reduction: Reduction of this compound with sodium in ethanol yields 9,10-dihydrothis compound.
Substitution: this compound undergoes various substitution reactions, including nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Acetic anhydride at 15-20°C.
Sulfonation: Concentrated sulfuric acid at varying temperatures.
Halogenation: Chlorine in the presence of carbon tetrachloride at room temperature.
Major Products:
Oxidation: 9,10-anthraquinone.
Reduction: 9,10-dihydrothis compound, 1,2,3,4-tetrahydrothis compound, and 1,2,3,4,5,6,7,8,9,10-decahydrothis compound.
Substitution: 9-nitrothis compound, 9,10-dinitrothis compound, this compound sulfonic acids, and 9,10-dichloro-9,10-dihydrothis compound.
Mechanism of Action
Anthracene, a solid polycyclic aromatic hydrocarbon (PAH) of formula C14H10, consists of three fused benzene rings . It is a component of coal tar and is used in the production of dyes . This article provides a comprehensive overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
this compound forms the major structure of diverse anticancer compounds . The phenolic OH group on this compound has a significant impact on the function of anthraquinones . Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxothis compound core .
Mode of Action
this compound’s photoreactive properties make it a staple in research laboratories studying the mechanisms of photochemistry . Its ability to form excited states and react with other molecules under light exposure is utilized in studies of molecular behavior, crucial for developing new photoreactive materials .
Biochemical Pathways
this compound biodegradation by certain bacterial species involves different metabolic pathways . The metabolites detected through the degradation pathway were anthraquinone, phthalic acid, benzoic acid, and catechol . This indicates that ligninolytic and dioxygenase enzymes could play an important role in this compound degradation efficiency .
Pharmacokinetics
Anthraquinones are absorbed mainly in the intestines . The absorption rates of free anthraquinones are faster than those of their conjugated glycosides because of the higher liposolubility . Anthraquinones are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat .
Result of Action
The antitumor activities of anthraquinones include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .
Action Environment
this compound is a solid with very low volatility . Characterized by its very low solubility, it will volatilize moderately once dissolved and adsorbs very strongly to organic matter . When present in soil, this compound will volatilize and solubilize very slowly .
Biochemical Analysis
Biochemical Properties
Anthracene derivatives can react with molecular singlet oxygen, a reactive oxygen species, through the Diels–Alder reaction [4 + 2] to form the respective endoperoxide . This property allows this compound to be used as a chemical trap in biological systems .
Cellular Effects
This compound has been shown to induce oxidative stress effects and genetic toxicity at both the molecular and cellular levels . In earthworm primary coelomocytes, this compound exposure led to an increase in reactive oxygen species, changes in antioxidant enzymes activity, and an increase in malondialdehyde content . Additionally, this compound exposure resulted in a decrease in the mitochondrial membrane potential and cell viability .
Molecular Mechanism
This compound interacts with His74 by “arene-arene” force, and the dominant binding site between this compound and catalase is close to the active site of catalase . This compound also binds to the DNA molecule by groove binding mode .
Temporal Effects in Laboratory Settings
In a study of this compound in contaminated soil, it was found that a third of the overall this compound loss from the column was due to solute transport, and biodegradation was responsible for the remaining two thirds . The incomplete degradation of this compound leads to the formation of highly mobile transformation products .
Transport and Distribution
This compound has a great affinity to soil organic matter, which reflects its marked retardation . The response to interruptions in the flow revealed that mass is transferred without equilibrium between solid and liquid phase for both this compound and dissolved organic C .
Scientific Research Applications
Anthracene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Anthracene is often compared with other polycyclic aromatic hydrocarbons:
Naphthalene: Consists of two fused benzene rings and is smaller than this compound.
Phenanthrene: Similar to this compound but has a non-linear structure with three fused benzene rings at an angle.
Anthraquinone: A derivative of this compound with two carbon-oxygen double bonds at the middle carbons of the molecule.
Uniqueness:
Properties
IUPAC Name |
anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPLVEDNUUSJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10, Array | |
Record name | ANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ANTHRACENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | anthracene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Anthracene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-15-3 | |
Record name | Anthracene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25135-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0023878 | |
Record name | Anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Anthracene is a white to yellow solid with a weak aromatic odor. Sinks in water. (USCG, 1999), Colorless or yellow solid with weak aromatic odor; [HSDB] Pure form is colorless with violet fluorescence; If impure, is yellow with green fluorescence; [Merck Index] Colorless or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS OR FLAKES., White to yellow solid with a weak aromatic odor. | |
Record name | ANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anthracene | |
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Record name | ANTHRACENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ANTHRACENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/835 | |
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Boiling Point |
644 °F at 760 mmHg (corrected); 439.7 °F at 53 mmHg, sublimes (NTP, 1992), 341.3 °C, 342 °C, 644 °F | |
Record name | ANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ANTHRACENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ANTHRACENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/835 | |
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Flash Point |
250 °F (NTP, 1992), 121 °C, 121.0 °C (249.8 °F) - closed cup, 250 °F (121 °C) (Closed cup), 250 °F | |
Record name | ANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anthracene | |
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Record name | Anthracene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
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Record name | ANTHRACENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ANTHRACENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/835 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.34X10-2 mg/L at 24 °C, Insoluble in water, 1.29 mg/L at 25 °C in distilled water, 0.6 mg/L at 25 °C in salt water, For more Solubility (Complete) data for Anthracene (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.00013 | |
Record name | ANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ANTHRACENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.24 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.25 at 27 °C/4 °C, 1.25-1.28 g/cm³, 1.24 | |
Record name | ANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anthracene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ANTHRACENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ANTHRACENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/835 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
6.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1.0), Relative vapor density (air = 1): 6.15, 6.15 | |
Record name | ANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anthracene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ANTHRACENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ANTHRACENE | |
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URL | https://www.osha.gov/chemicaldata/835 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 293 °F (sublimes) (NTP, 1992), 0.00000267 [mmHg], VP: 1 mm Hg at 145 °C (sublimes), 6.56X10-6 mm Hg at 25 °C (exptrapolated), Vapor pressure, Pa at 25 °C: 0.08, 1 mmHg at 293 °F (sublimes) | |
Record name | ANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anthracene | |
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URL | https://haz-map.com/Agents/7821 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Anthracene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ANTHRACENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ANTHRACENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/835 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Phenanthrene, carbazole, and chrysene | |
Record name | Anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic plates from alcohol recrystallization; when pure, colorless with violet fluorescence, Tablets or monoclinic prisms from alcohol, Yellow crystals with blue fluorescence, Pale yellow leaves | |
CAS No. |
120-12-7, 54261-80-2 | |
Record name | ANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene, labeled with deuterium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054261802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANTHRACENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Anthracene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH46A1TLD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ANTHRACENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ANTHRACENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/835 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
421 to 424 °F (NTP, 1992), 216 °C, 218 °C, 421-424 °F | |
Record name | ANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8283 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ANTHRACENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ANTHRACENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/835 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anthracene?
A1: this compound has the molecular formula C14H10 and a molecular weight of 178.23 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound displays characteristic spectroscopic features including UV-Vis absorption bands peaking at 356 nm, 374 nm, and 394 nm, and fluorescence emission peaks at 417 nm and 430 nm. [] These properties make it useful in fluorescence-based applications.
Q3: How does the structure of this compound affect its fluorescence properties?
A3: The planar and rigid structure of this compound contributes to its efficient fluorescence. Substituents, especially at the 9 and 10 positions, can influence its fluorescence properties by altering the electronic structure and energy levels. [, , ]
Q4: How does temperature impact the photophysical properties of this compound and its derivatives?
A4: Studies have shown that temperature can significantly affect the fluorescence decay kinetics of this compound derivatives. For example, 9,10-diphenylthis compound exhibits a change from single- to dual-exponential fluorescence decay at approximately 230°C. [] These temperature-dependent behaviors can be attributed to level inversion between excited states and thermally activated reverse intersystem crossing.
Q5: Can the optical properties of this compound be modified?
A5: Yes, incorporating electron-rich substituents, such as triarylamine groups, into the this compound structure can enhance its electron-donating ability and red-shift its absorption spectrum, improving its performance in organic solar cells. []
Q6: Is this compound compatible with other materials for device fabrication?
A6: Yes, this compound derivatives have been successfully incorporated into organic electronic devices. For example, disilanyl double-pillared bisthis compound (DPBA), a novel this compound derivative, exhibits excellent performance as both an electron and hole transporting material in organic light-emitting diodes (OLEDs). []
Q7: How does the solubility of this compound impact its applications?
A7: The low solubility of this compound can hinder its processability and limit its applications. To overcome this, researchers have developed strategies like introducing bulky substituents, copolymerization, and using supercritical fluids as solvents. [, , ]
Q8: How does this compound behave in solid mixtures with other polycyclic aromatic hydrocarbons?
A9: this compound forms solid solutions with certain polycyclic aromatic hydrocarbons like pyrene. These mixtures exhibit unique thermodynamic properties, including eutectic points and the formation of solid azeotropes. [] The crystal structure and energetics of these mixtures are primarily determined by the component with the higher concentration.
Q9: Can this compound derivatives act as catalysts or photocatalysts?
A10: While this compound itself is not typically used as a catalyst, its derivatives can act as photocatalysts. For instance, 9-mesityl-10-methylacridinium ion, an this compound derivative, functions as an effective electron-transfer photocatalyst for the oxygenation of anthracenes and olefins with molecular oxygen. []
Q10: Can this compound derivatives be used for controlled release applications?
A10: Yes, photocleavable protecting groups based on the this compound dimer can be used for the controlled release of bioactive molecules. The reversible photodimerization of this compound allows for the controlled uncaging of drugs or other molecules upon irradiation with specific wavelengths of light.
Q11: How is computational chemistry used to study this compound and its derivatives?
A12: Computational methods like density functional theory (DFT) are crucial for understanding the electronic structure, optical properties, and reactivity of this compound and its derivatives. These calculations provide insights into the HOMO-LUMO gaps, excited state energies, and potential energy surfaces, aiding in the design of new materials with tailored properties. [, ]
Q12: How do structural modifications of this compound influence its biological activity?
A13: Modifications to the this compound structure, particularly the introduction of alkyl groups, significantly impact its biological activity. For example, the presence of a nitro group at the 9-position in 9-nitrothis compound leads to the formation of stable epoxides during metabolism, which exhibit different reactivity compared to unsubstituted this compound. [] Furthermore, the position of methyl substitution in benz[a]this compound significantly influences its carcinogenic potency, with the 11-methyl derivative exhibiting significantly lower activity due to its nearly planar structure. []
Q13: How do substituents affect the photodimerization of this compound?
A14: Substituents can significantly influence the regioselectivity of this compound photodimerization. For instance, in the case of 6-methoxy-2-anthracene carboxylic acid, a donor-acceptor substituted this compound, irradiation yields exclusively syn and anti head-to-tail dimers due to the synergistic electronic effects of the substituents. []
Q14: What factors can affect the stability of this compound and its derivatives?
A15: this compound and its derivatives can undergo photodegradation upon exposure to light, particularly UV radiation. This process can lead to the formation of photodimers and other photoproducts, altering the compound's properties and potentially limiting its applications. [, , ] Strategies for improving photostability include structural modifications to enhance kinetic stability, encapsulation within protective matrices, and the use of stabilizing additives.
Q15: What is the toxicological profile of this compound?
A16: this compound is a polycyclic aromatic hydrocarbon, and some of its metabolites are known to be toxic and carcinogenic. Studies using the Comet assay have shown that benz[a]this compound can induce oxidative DNA damage in lymphocytes in a dose-dependent manner. []
Q16: What are the potential health risks associated with exposure to this compound?
A17: While this compound itself might not be the primary carcinogenic agent, its metabolic activation in the liver can produce more reactive species. The 3,4-dihydrodiol of 7,12-dimethylbenz(a)this compound, for instance, displays potent tumor-initiating activity in mouse skin, highlighting the potential risks associated with exposure to certain this compound metabolites. []
Q17: How is this compound degraded in the environment?
A18: this compound can be degraded in the environment through various processes, including biodegradation by microorganisms. Certain bacterial strains, such as Beijerinckia sp. B1, have been shown to oxidize benz[a]this compound, converting it into less harmful products like o-hydroxypolyaromatic acids. []
Q18: Can this compound be removed from contaminated water?
A19: Yes, research demonstrates that modified magnetic nanoparticles, such as iron oxide nanoparticles coated with hyperbranched dendrimers, can effectively remove this compound from contaminated water. [] This method highlights the potential for nanotechnology in environmental remediation.
Q19: How does the presence of humic acid affect the fate of this compound in the environment?
A20: Humic acid, a natural organic matter found in soil and water, can enhance the solubilization of this compound. Studies have shown that the solubilization of this compound in humic acid solutions is a spontaneous, endothermic, and entropy-increasing process. [] This interaction influences the transport, bioavailability, and ultimately, the fate of this compound in the environment.
Q20: How are this compound and its metabolites analyzed?
A21: Various analytical techniques are employed for the detection and quantification of this compound and its metabolites. These include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), UV-Vis spectrophotometry, and fluorescence spectroscopy. [, , , ]
Q21: How are stable isotopes used to study this compound degradation?
A22: Stable isotope probing (SIP) using 13C-labeled this compound allows researchers to track the incorporation of the labeled carbon into the DNA of this compound-degrading bacteria, thereby identifying the key microbial players involved in its biodegradation. [] This technique provides valuable insights into the microbial ecology of contaminated environments.
Q22: What resources are available for this compound research?
A22: Numerous resources support this compound research, including publicly available databases like PubChem and ChemSpider for chemical information, the Protein Data Bank (PDB) for structural data, and the National Center for Biotechnology Information (NCBI) for genomic and proteomic data. Additionally, research articles published in scientific journals provide valuable insights into the latest findings and methodologies.
Q23: What are some historical milestones in this compound research?
A24: Early work by Lewis and Kasha established the understanding of the lowest triplet state of this compound and its role in photophysical processes. [] Since then, research has focused on various aspects, including its synthesis, reactivity, photochemistry, and applications in materials science and environmental remediation.
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